molecular formula C26H32N4O2 B11336260 2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-(propan-2-yl)acetamide

2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-(propan-2-yl)acetamide

Cat. No.: B11336260
M. Wt: 432.6 g/mol
InChI Key: VABPTJAWWYXUNO-UHFFFAOYSA-N
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Description

2-{2-[1-(4-BUTYLPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound that features a benzodiazole ring fused with a pyrrolidinone moiety and a butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[1-(4-BUTYLPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}-N-(PROPAN-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of an appropriate ortho-diamine with a carboxylic acid derivative.

    Synthesis of the Pyrrolidinone Moiety: This involves the reaction of a suitable amine with a diketone, followed by cyclization.

    Coupling Reactions: The benzodiazole and pyrrolidinone intermediates are then coupled using reagents such as carbodiimides or phosphonium salts.

    Final Acylation: The final step involves the acylation of the coupled intermediate with isopropyl acetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the benzodiazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

2-{2-[1-(4-BUTYLPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}-N-(PROPAN-2-YL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets such as enzymes or receptors. The benzodiazole ring may interact with protein binding sites, while the pyrrolidinone moiety can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Florfenicol: A veterinary antibiotic with a similar structural motif.

    Thiamphenicol: Another antibiotic with a related structure.

Uniqueness

What sets 2-{2-[1-(4-BUTYLPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}-N-(PROPAN-2-YL)ACETAMIDE apart is its unique combination of a benzodiazole ring and a pyrrolidinone moiety, which is not commonly found in other compounds. This unique structure may confer specific biological activities that are not present in similar compounds.

Properties

Molecular Formula

C26H32N4O2

Molecular Weight

432.6 g/mol

IUPAC Name

2-[2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-propan-2-ylacetamide

InChI

InChI=1S/C26H32N4O2/c1-4-5-8-19-11-13-21(14-12-19)29-16-20(15-25(29)32)26-28-22-9-6-7-10-23(22)30(26)17-24(31)27-18(2)3/h6-7,9-14,18,20H,4-5,8,15-17H2,1-3H3,(H,27,31)

InChI Key

VABPTJAWWYXUNO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)NC(C)C

Origin of Product

United States

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